Cas no 2680851-43-6 (6-Chloro-3-acetamidopyrazine-2-carboxylic acid)

6-Chloro-3-acetamidopyrazine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- EN300-28273614
- 2680851-43-6
- 6-chloro-3-acetamidopyrazine-2-carboxylic acid
- 6-Chloro-3-acetamidopyrazine-2-carboxylic acid
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- インチ: 1S/C7H6ClN3O3/c1-3(12)10-6-5(7(13)14)11-4(8)2-9-6/h2H,1H3,(H,13,14)(H,9,10,12)
- InChIKey: HLFLSJZDLOBNJV-UHFFFAOYSA-N
- ほほえんだ: ClC1=CN=C(C(C(=O)O)=N1)NC(C)=O
計算された属性
- せいみつぶんしりょう: 215.0097688g/mol
- どういたいしつりょう: 215.0097688g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 248
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 92.2Ų
6-Chloro-3-acetamidopyrazine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28273614-0.1g |
6-chloro-3-acetamidopyrazine-2-carboxylic acid |
2680851-43-6 | 95.0% | 0.1g |
$476.0 | 2025-03-19 | |
Enamine | EN300-28273614-1.0g |
6-chloro-3-acetamidopyrazine-2-carboxylic acid |
2680851-43-6 | 95.0% | 1.0g |
$541.0 | 2025-03-19 | |
Enamine | EN300-28273614-0.25g |
6-chloro-3-acetamidopyrazine-2-carboxylic acid |
2680851-43-6 | 95.0% | 0.25g |
$498.0 | 2025-03-19 | |
Enamine | EN300-28273614-5.0g |
6-chloro-3-acetamidopyrazine-2-carboxylic acid |
2680851-43-6 | 95.0% | 5.0g |
$1572.0 | 2025-03-19 | |
Enamine | EN300-28273614-2.5g |
6-chloro-3-acetamidopyrazine-2-carboxylic acid |
2680851-43-6 | 95.0% | 2.5g |
$1063.0 | 2025-03-19 | |
Enamine | EN300-28273614-10.0g |
6-chloro-3-acetamidopyrazine-2-carboxylic acid |
2680851-43-6 | 95.0% | 10.0g |
$2331.0 | 2025-03-19 | |
Enamine | EN300-28273614-1g |
6-chloro-3-acetamidopyrazine-2-carboxylic acid |
2680851-43-6 | 1g |
$541.0 | 2023-09-09 | ||
Enamine | EN300-28273614-10g |
6-chloro-3-acetamidopyrazine-2-carboxylic acid |
2680851-43-6 | 10g |
$2331.0 | 2023-09-09 | ||
Enamine | EN300-28273614-0.05g |
6-chloro-3-acetamidopyrazine-2-carboxylic acid |
2680851-43-6 | 95.0% | 0.05g |
$455.0 | 2025-03-19 | |
Enamine | EN300-28273614-0.5g |
6-chloro-3-acetamidopyrazine-2-carboxylic acid |
2680851-43-6 | 95.0% | 0.5g |
$520.0 | 2025-03-19 |
6-Chloro-3-acetamidopyrazine-2-carboxylic acid 関連文献
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1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
6-Chloro-3-acetamidopyrazine-2-carboxylic acidに関する追加情報
Introduction to 6-Chloro-3-acetamidopyrazine-2-carboxylic acid (CAS No: 2680851-43-6)
6-Chloro-3-acetamidopyrazine-2-carboxylic acid (CAS No: 2680851-43-6) is a significant compound in the field of pharmaceutical chemistry, characterized by its pyrazine core structure functionalized with chloro and acetamido groups. This compound has garnered considerable attention due to its versatile applications in medicinal chemistry and drug discovery. The pyrazine scaffold is a privileged structure in medicinal chemistry, known for its role in the development of bioactive molecules across various therapeutic categories. The presence of the chloro substituent at the 6-position and the acetamido group at the 3-position introduces unique reactivity and pharmacological potential, making it a valuable intermediate in synthetic chemistry.
The structure-activity relationship (SAR) of 6-Chloro-3-acetamidopyrazine-2-carboxylic acid has been extensively studied, particularly in the context of developing small-molecule inhibitors for enzymes and receptors involved in critical biological pathways. Recent advancements in computational chemistry and high-throughput screening have facilitated the exploration of its derivatives as potential therapeutic agents. For instance, modifications at the chloro and acetamido positions have been shown to modulate binding affinity and selectivity, which are crucial factors in drug design.
In the realm of drug discovery, 6-Chloro-3-acetamidopyrazine-2-carboxylic acid serves as a key building block for constructing novel pharmacophores. Its pyrazine core is a common motif in drugs targeting inflammatory diseases, cancer, and infectious disorders. The chloro group enhances electrophilicity, enabling further functionalization through nucleophilic substitution reactions, while the acetamido group contributes to hydrogen bonding interactions, improving binding to biological targets. These features make it an attractive precursor for designing molecules with enhanced pharmacokinetic profiles.
Recent research has highlighted the compound's role in developing antiviral and anticancer agents. For example, derivatives of 6-Chloro-3-acetamidopyrazine-2-carboxylic acid have been investigated for their ability to inhibit viral proteases and kinases, demonstrating promising results in preclinical studies. Additionally, its structural framework has been utilized in designing molecules that target specific cancer pathways, such as tyrosine kinase inhibitors (TKIs) and poly(ADP-ribose) polymerase (PARP) inhibitors. The versatility of this compound underscores its importance as a scaffold for innovation in medicinal chemistry.
The synthetic utility of 6-Chloro-3-acetamidopyrazine-2-carboxylic acid is another area of interest. It can be readily modified through various chemical transformations, including nucleophilic aromatic substitution, amidation, and coupling reactions, allowing for the rapid assembly of complex molecular architectures. This adaptability has made it a preferred choice for synthetic chemists working on library synthesis and fragment-based drug design initiatives. The compound's stability under different reaction conditions further enhances its appeal as a synthetic intermediate.
In conclusion, 6-Chloro-3-acetamidopyrazine-2-carboxylic acid (CAS No: 2680851-43-6) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for developing novel therapeutic agents across multiple disease areas. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain a cornerstone in medicinal chemistry innovation.
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